Enhanced Hydrogen Bond Donor Capacity vs. 4-Methylpiperazine Analog
The target compound 918531-22-3 possesses a secondary amine (NH) on the piperazine ring, contributing one hydrogen bond donor (HBD), whereas the 4-methylpiperazine analog (e.g., 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile) has a tertiary amine and zero HBDs [1]. This structural difference is critical for target engagement, as an HBD can act as a key pharmacophoric element for interactions with kinase hinge regions or receptor binding pockets. The absence of this capacity in the methylated analog limits its applicability in certain binding motifs [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 (secondary amine NH) |
| Comparator Or Baseline | 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile (Analog): 0 (tertiary amine) |
| Quantified Difference | +1 HBD (unique capacity for target interaction) |
| Conditions | Structural analysis based on chemical structure; PubChem computed properties |
Why This Matters
This difference is critical for procurement decisions, as the free NH enables late-stage functionalization chemistry that is impossible with the 4-methylpiperazine analog, making 918531-22-3 a more versatile and valuable intermediate for SAR campaigns [1].
- [1] PubChem. (2026). 918531-22-3: 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile. Computed Properties: Hydrogen Bond Donor Count = 1. View Source
- [2] Nettekoven, M. H., Roche, O., & Rodriguez-Sarmiento, R. M. (2006). Piperazinyl-pyridine derivatives as H3 receptor modulators. US Patent Application 20060135528 A1. View Source
